molecular formula C12H24N2O3 B2360562 tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-87-1

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate

Cat. No.: B2360562
CAS No.: 903587-87-1
M. Wt: 244.335
InChI Key: HCRMFOSFQXTRGI-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate is a chemical intermediate of interest in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold, a structure prevalent in bioactive molecules, and a carbamate protecting group (Boc), which enhances stability and handling during synthetic applications. Piperidine-based compounds are frequently investigated for their interactions with the central nervous system. Recent studies on structurally similar 4-oxypiperidine ethers have shown their potential as high-affinity histamine H3 receptor (H3R) antagonists/inverse agonists . Such ligands are being explored as multi-target-directed entities for treating neurodegenerative conditions like Alzheimer's disease, often combined with additional inhibitory activity against enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . The specific substitution pattern of this compound, including the hydroxypiperidine ring and the ethylcarbamate linker, makes it a valuable building block for constructing more complex molecules aimed at these and other biological targets. This product is intended for research purposes as a synthetic precursor or a standard for analytical development. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMFOSFQXTRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via tert-Butyl Chloroformate

The most direct method involves reacting 2-(4-hydroxypiperidin-4-yl)ethylamine with tert-butyl chloroformate (Boc-Cl). This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) as a base to scavenge HCl. The molar ratio of amine to Boc-Cl is critical, with a 1:1.2 ratio yielding >80% crude product purity. Key considerations include:

  • Solvent Effects : Dichloromethane enhances reaction homogeneity, while THF may improve solubility of polar intermediates.
  • Base Selection : Triethylamine outperforms weaker bases like sodium bicarbonate in minimizing side reactions such as N-alkylation.

Mixed Anhydride Intermediate Approach

An alternative route employs in situ generation of a mixed anhydride from N-Boc-protected serine derivatives. For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate to form a reactive intermediate, which subsequently couples with benzylamine analogs. While originally designed for lacosamide intermediates, this method adapts to tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate by substituting benzylamine with 4-hydroxypiperidine ethylamine. The phase-transfer catalyst tetrabutylammonium bromide (TBAB) facilitates alkylation under biphasic conditions.

Modern Catalytic and Green Chemistry Methods

Phase-Transfer Catalysis (PTC)

Industrial-scale synthesis leverages PTC to enhance reaction efficiency. A patented method utilizes TBAB (2.5–20 mol%) in ethyl acetate with aqueous potassium hydroxide (50% w/v). Methyl sulfate serves as the alkylating agent at 80–150°C, achieving 90–95% conversion within 6 hours. This approach minimizes solvent waste and improves atom economy compared to traditional methods.

TEMPO-Mediated Oxidation

Post-synthetic modifications often require oxidation of the hydroxyl group. A green protocol employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with copper(II) acetate and diimine ligands in acetonitrile. This system selectively oxidizes secondary alcohols to ketones without over-oxidation, crucial for preserving the carbamate integrity.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent yields:

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 25 78 92
THF 0 85 89
Ethyl Acetate 40 91 95

Data aggregated from highlights ethyl acetate as optimal for balancing reactivity and product stability. Elevated temperatures (40°C) in ethyl acetate accelerate reaction kinetics without degrading heat-sensitive intermediates.

Purification and Stabilization Techniques

Crystallization vs. Chromatography

Industrial processes favor crystallization from n-hexane or n-heptane, achieving >99% purity with minimal loss. Laboratory-scale syntheses often employ silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1 v/v), though this introduces scalability challenges.

Comparative Analysis of Methodologies

Parameter Classical Route PTC Method TEMPO Oxidation
Reaction Time (h) 24 6 12
Yield (%) 78 91 88
Solvent Waste (L/kg) 50 15 30
Scalability Moderate High Low

The PTC method emerges as superior for large-scale production due to reduced solvent use and shorter reaction times, while the classical route remains valuable for small-batch research applications.

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction of 2-(4-hydroxypiperidin-4-yl)ethylamine with Boc-Cl follows a nucleophilic acyl substitution pathway. TEA deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic carbonyl carbon of Boc-Cl. A tetrahedral intermediate collapses to release Cl⁻, forming the carbamate.

Competing Side Reactions

  • N-Alkylation : Occurs when excess Boc-Cl reacts with the amine’s lone pair, forming quaternary ammonium salts. This is mitigated by slow addition of Boc-Cl and strict temperature control.
  • Hydroxyl Group Oxidation : Residual oxidizing agents in reagents can convert the piperidine hydroxyl to a ketone. Storing reagents over molecular sieves prevents this.

Industrial Case Study: Pilot Plant Synthesis

A 2023 pilot-scale synthesis produced 50 kg batches using the PTC method:

  • Charge 2-(4-hydroxypiperidin-4-yl)ethylamine (1 eq), TBAB (0.1 eq), and ethyl acetate (5 L/kg).
  • Add methyl sulfate (1.05 eq) and 50% KOH (2 eq) at 80°C over 2 hours.
  • Quench with citric acid, extract organic layer, and crystallize from n-heptane. This protocol achieved 93% yield with 99.2% HPLC purity, demonstrating commercial viability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .

Scientific Research Applications

Chemistry

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of complex molecules.

Reaction Type Reagents Products
OxidationPotassium permanganateCarbonyl compounds
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionAlkyl halidesModified carbamates

Biology

In biological research, this compound acts as a building block for the development of biologically active molecules. Its structural features enable it to interact with enzymes and receptors, which can be crucial for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound is under investigation for its potential therapeutic properties. It may serve as a precursor for drug development aimed at treating various diseases, particularly those involving neurological pathways due to its piperidine structure.

Case Study:
A study explored the use of this compound in synthesizing novel arginase inhibitors. These inhibitors showed promising results in modulating enzyme activity, highlighting the compound's potential in medicinal chemistry .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various formulations in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate are compared below with analogous tert-butyl carbamate derivatives containing piperidine or hydroxypiperidine scaffolds. Key differences in substituent positioning, chain length, and functional groups are highlighted.

Key Observations:

Substituent Positioning and Hydrogen Bonding: The target compound’s 4-hydroxypiperidinyl-ethyl-Boc structure offers dual hydrogen-bonding sites (hydroxyl and carbamate), enhancing interactions with polar targets compared to non-hydroxylated analogs like .

Synthetic Complexity :

  • Compounds with stereocenters (e.g., ) require chiral resolution, increasing synthetic difficulty compared to achiral analogs .
  • The acryloyl derivative () introduces reactivity for covalent inhibition, necessitating controlled acylation conditions to avoid polymerization .

Biological Implications :

  • Ethyl and hydroxypiperidine moieties (target compound) may improve blood-brain barrier penetration compared to bulkier substituents (e.g., ’s trifluoromethylpyridine derivatives) .
  • Lipophilic analogs (e.g., ) show higher logP values, favoring passive diffusion but risking off-target interactions .

Biological Activity

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate (CAS No. 903587-87-1) is a carbamate compound characterized by a tert-butyl group, a piperidine ring, and a hydroxyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Formula

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.34 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been investigated for its potential as:

  • Acetylcholinesterase Inhibitor : It may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
  • β-secretase Inhibitor : Preliminary studies suggest that it can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease.

Research Findings

  • In Vitro Studies :
    • The compound demonstrated moderate inhibition of amyloid beta peptide (Aβ) aggregation, showing up to 85% inhibition at concentrations of 100 μM . This suggests a potential role in preventing neurodegenerative processes associated with Alzheimer’s disease .
  • In Vivo Studies :
    • In animal models, particularly using scopolamine-induced cognitive impairment, this compound exhibited protective effects against Aβ-induced astrocyte cell death. However, these effects were not statistically significant compared to established treatments like galantamine .
  • Case Studies :
    • A study focusing on multi-target compounds for Alzheimer's treatment indicated that similar carbamates could modulate various pathways involved in neuroprotection and cognitive function enhancement .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
M4 Compoundβ-secretase & AChE inhibitorPrevents Aβ aggregation
GalantamineAChE inhibitorEnhances cholinergic transmission
DonepezilAChE inhibitorImproves cognitive function

This table illustrates how this compound compares to other known compounds in terms of biological activity and mechanisms.

Applications in Drug Development

Due to its unique structural properties and biological activities, this compound is being explored as a precursor for developing novel therapeutic agents targeting neurodegenerative diseases. Its ability to modulate key pathways involved in cognitive function makes it a promising candidate for further research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling 4-hydroxypiperidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes varying solvents (dichloromethane or THF), temperature (0°C to room temperature), and stoichiometric ratios. For example, highlights that dichloromethane at 25°C with a 1:1.2 molar ratio of amine to chloroformate yields >80% purity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). X-ray crystallography (using SHELX or ORTEP-III) resolves stereochemistry and crystal packing .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates . For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacterial strains. suggests using microdilution methods with 96-well plates and optical density measurements at 600 nm .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : Store at −20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Stability studies (HPLC monitoring) show degradation <5% over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., vs. 18) may arise from assay conditions (pH, co-solvents). Validate using orthogonal methods: surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with structural analogs to identify substituent-specific effects .

Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases. Density Functional Theory (DFT) calculates electrostatic potential maps to guide substitutions at the piperidine or carbamate moieties . MD simulations (>100 ns) assess conformational stability in biological membranes .

Q. Which advanced purification techniques address challenges in isolating enantiomers or regioisomers?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while preparative HPLC (C18 columns, acetonitrile/water gradient) isolates regioisomers. notes >99% purity using a 20 µm particle size column at 15 mL/min flow rate .

Q. How can hydrolysis kinetics of the carbamate group be quantitatively analyzed under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to track degradation products (piperidine and CO₂) in simulated gastric fluid (pH 2) and plasma (pH 7.4). First-order kinetics models (Arrhenius plots) determine activation energy, with half-life (t₁/₂) ranging from 2–24 hours depending on pH .

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